molecular formula C12H11ClN2O B8334299 4-(2-Chloro-5-pyridylmethyloxy)aniline

4-(2-Chloro-5-pyridylmethyloxy)aniline

Cat. No. B8334299
M. Wt: 234.68 g/mol
InChI Key: NLYRPELHYCCULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-pyridylmethyloxy)aniline is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-5-pyridylmethyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-5-pyridylmethyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Chloro-5-pyridylmethyloxy)aniline

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(6-chloropyridin-3-yl)methoxy]aniline

InChI

InChI=1S/C12H11ClN2O/c13-12-6-1-9(7-15-12)8-16-11-4-2-10(14)3-5-11/h1-7H,8,14H2

InChI Key

NLYRPELHYCCULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two grams (7.6 mmol) of 2-chloro-5-(4-nitrophenoxy) methylpyridine and 4 grams (76.0 mmol) of ammonium chloride in 40 ml of ethanol and 20 ml of water are heated to 60°, after which 2.1 grams (38.0 mmol) of iron powder is added in small portions over 15 minutes. The mixture is heated under reflux for 2 hours. The reaction is cooled and stripped, and the residue is taken up in ether, washed with water, dried over sodium sulfate and stripped to yield 2-chloro-5-(4-aminophenoxy)methylpyridine.
Quantity
7.6 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.1 g
Type
catalyst
Reaction Step Three

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